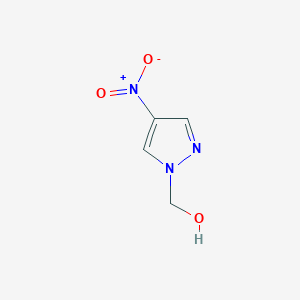

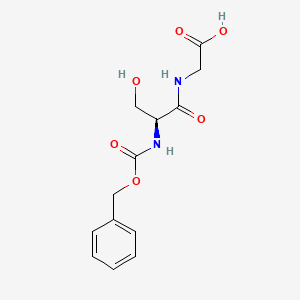

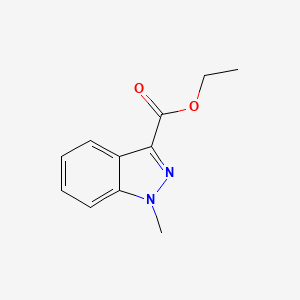

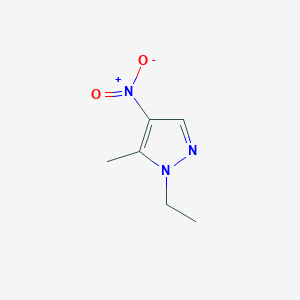

Ethyl 1-methyl-1H-indazole-3-carboxylate

説明

科学的研究の応用

Ethyl 1-methyl-1H-indazole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Antiproliferative Activity: Indazole compounds have been observed to possess significant antiproliferative activity, particularly against neoplastic cell lines. Derivatives like 3-amino-1H-indazole-1-carboxamides show potential in inhibiting cell growth at low concentrations, indicating a promising application in cancer research and therapy .

Anti-Arthritic Effects: Some indazole derivatives have been preliminarily tested on rats for their potential antiarthritic effects. This suggests that Ethyl 1-methyl-1H-indazole-3-carboxylate could be explored for its efficacy in treating arthritis and related inflammatory conditions .

Acute Toxicity Studies: The evaluation of acute toxicity is crucial in the development of new pharmaceuticals. Indazole derivatives have been subjected to such studies, which could be an important research application for Ethyl 1-methyl-1H-indazole-3-carboxylate to ensure safety and efficacy .

Chemical Synthesis and Modification: Indazoles serve as key intermediates in chemical synthesis. Ethyl 1-methyl-1H-indazole-3-carboxylate could be used in various synthetic pathways to create novel compounds with potential therapeutic applications .

Safety and Hazards

Ethyl 1H-indazole-3-carboxylate is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

作用機序

Target of Action

Indazole derivatives, such as Ethyl 1-methyl-1H-indazole-3-carboxylate, have been found to inhibit, regulate, and/or modulate certain kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell cycle regulation and response to DNA damage .

Mode of Action

It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by Ethyl 1-methyl-1H-indazole-3-carboxylate are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, playing a critical role in cell cycle checkpoints . By inhibiting these kinases, the compound could potentially affect this pathway, leading to alterations in cell cycle progression and DNA repair mechanisms .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 162-163°c . It is slightly soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Ethyl 1-methyl-1H-indazole-3-carboxylate’s action are likely to be related to its impact on its target kinases. For instance, by inhibiting CHK1 and CHK2, the compound could potentially disrupt cell cycle checkpoints, leading to alterations in cell proliferation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 1-methyl-1H-indazole-3-carboxylate. For instance, the compound’s stability could be affected by temperature, as it is known to melt at 162-163°C . Additionally, its solubility in different solvents could influence its absorption and distribution in the body . .

特性

IUPAC Name |

ethyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBXCNIZWSOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427630 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-1H-indazole-3-carboxylate | |

CAS RN |

220488-05-1 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)